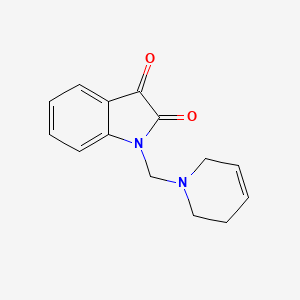![molecular formula C21H18N4 B4965489 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4965489.png)
2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell growth and differentiation, signal transduction, and gene expression.
Mécanisme D'action
2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine inhibits 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine by binding to the enzyme's ATP-binding site. This prevents the enzyme from phosphorylating its target proteins, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine by 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been shown to have a variety of biochemical and physiological effects. These include inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments is its potency as a 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine inhibitor. However, its use is limited by its potential toxicity and lack of specificity for 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine isoforms.
Orientations Futures
Future research on 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine should focus on developing more specific inhibitors of 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine isoforms. Additionally, the therapeutic potential of 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine inhibition by 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine should be further explored in preclinical and clinical studies for the treatment of cancer, Alzheimer's disease, and diabetes.
Méthodes De Synthèse
The synthesis of 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-pyridinylmethylamine with 3-bromopyridine to form 3-(3-pyridinylmethyl)pyridine. The second step involves the reaction of 3-(3-pyridinylmethyl)pyridine with 3-bromoacetophenone to form 3-(3-pyridinylmethyl)-1-(3-bromoacetophenone)pyridine. The third step involves the reaction of 3-(3-pyridinylmethyl)-1-(3-bromoacetophenone)pyridine with 3-(4-aminophenyl)-1H-pyrazole to form 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine.
Applications De Recherche Scientifique
2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is widely used in scientific research as a potent inhibitor of 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is involved in a variety of cellular processes, including cell growth and differentiation, signal transduction, and gene expression. Inhibition of 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine by 2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-methyl-4-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-16-12-19(7-10-23-16)18-5-2-6-20(13-18)21-8-11-25(24-21)15-17-4-3-9-22-14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKNDPFFNIYDCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)


![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)

![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
![2-(4-chlorophenyl)-4-{(2-chlorophenyl)[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4965493.png)